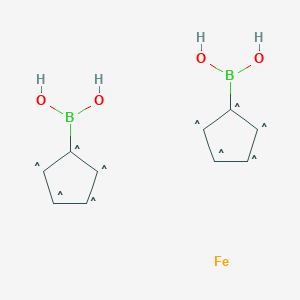

1,1'-Ferrocenediboronicacid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

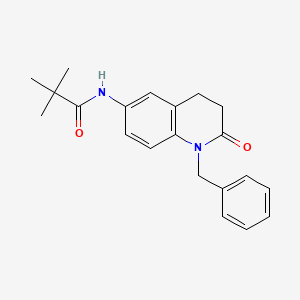

1,1’-Ferrocenediboronic acid is a chemical compound with the empirical formula C10H4B2FeO4 . It has a molecular weight of 265.60 . It is used as a ligand bridge linker .

Synthesis Analysis

The synthesis of 1,1’-Ferrocenediboronic acid involves the formation of boronic esters. The reversibility of boronic ester formation from boronic acids and diols can be controlled by choosing an appropriate solvent .

Molecular Structure Analysis

The molecular structure of 1,1’-Ferrocenediboronic acid is represented by the formula C10H4B2FeO4 . The structure of this compound is similar to 1,1’-ferrocenediyl, but the electronic interaction of the ferrocene with the aminophenols is minimal .

Chemical Reactions Analysis

1,1’-Ferrocenediboronic acid can undergo various chemical reactions. For instance, it can form ferrocene dimers and trimers when mixed with tetrol 1 with an indacene framework, and ferrocenemonoboronic acid 4 .

Physical And Chemical Properties Analysis

1,1’-Ferrocenediboronic acid is a light yellow to amber to dark green powder or crystal . It has a melting point of 191 °C (dec.) (lit.) .

Wissenschaftliche Forschungsanwendungen

Chelating Ligand Synthesis and Applications

1,1'-Bis(4-(2-hydroxy-3,5-di-tert-butylphenyl)aminophenyl)ferrocene, derived from 1,1'-ferrocenediboronic acid, is synthesized to function as a tetradentate ligand in a square planar palladium complex. This study highlights its structural and electronic characteristics, demonstrating minimal interaction of ferrocene with aminophenols (Swanson, Conner, & Brown, 2017).

Synthesis and Structural Features of Ferroceneboronic Acid Derivatives

Ferroceneboronic acid and its derivatives are primarily utilized in polyol sensors and cross-coupling reactions. A comprehensive study was conducted on the synthesis, structure, and electronic properties of these derivatives, providing insights into their electronic and structural features (Erb, Hurvois, Roisnel, & Dorcet, 2018).

Applications in Cross-Coupling Reactions

The palladium-catalyzed cross-coupling reaction between halobenzenes and ferrocene-1,1'-diboronic acid demonstrates the effectiveness of this compound in producing various substituted ferrocenes. This study underlines an efficient synthesis method for ferrocene-1,1'-diboronic acid (Knapp & Rehahn, 1993).

Electrochemical Sensing Applications

Ferrocene/phenylboronic acid-bearing benzoic acids, derived from 1,1'-ferrocenediboronic acid, exhibit potential in electrochemical sensing of sugars like fructose and glucose. Their reversible redox properties offer insights into constructing glucose sensors (Takahashi et al., 2016).

Surface Attachment Chemistry in Biosensing

Aminoferrocene, derived from ferrocenediboronic acid, is used to investigate carbodiimide coupling reactions on carboxylic acid-functionalized surfaces. This research provides insights into optimizing conditions for surface-bound ferrocene species, useful in biosensing applications (Booth et al., 2015).

Safety And Hazards

1,1’-Ferrocenediboronic acid is classified under the GHS07 hazard class . It has hazard statements H315-H319, which indicate that it causes skin irritation and serious eye irritation . Precautionary measures include avoiding contact with skin, eyes, and clothing, and washing hands and face thoroughly after handling .

Zukünftige Richtungen

Eigenschaften

InChI |

InChI=1S/2C5H6BO2.Fe/c2*7-6(8)5-3-1-2-4-5;/h2*1-4,7-8H; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCJUYSVSRMEAIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B([C]1[CH][CH][CH][CH]1)(O)O.B([C]1[CH][CH][CH][CH]1)(O)O.[Fe] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12B2FeO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1'-Ferrocenediboronicacid | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,4-Dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B2377396.png)

![N-(3,4-dimethoxyphenethyl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2377399.png)

![[2-(Pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2377401.png)

![(E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2377402.png)

![N-{4-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]phenyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2377406.png)

![2-[(4-Chlorophenyl)thio]ethanamine hydrochloride](/img/structure/B2377412.png)